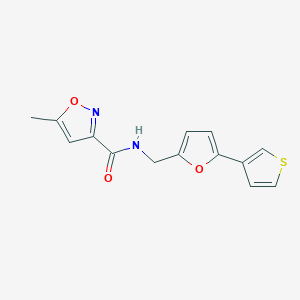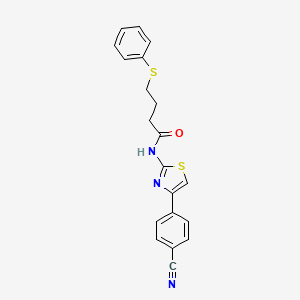
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide, also known as CTB, is a small molecule compound that has been studied extensively for its potential therapeutic applications in various diseases. This compound has a thiazole ring and a phenylthio group, which gives it unique properties that make it a promising candidate for drug development.
Scientific Research Applications
Anticancer Activities
A study explored the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives, showcasing the anticancer potential of these compounds. The derivatives were synthesized using a facile method and evaluated for their anticancer activity against Hepatocellular carcinoma cell lines, demonstrating significant potency. This research highlights the therapeutic potential of thiazole-containing compounds in cancer treatment (Gomha et al., 2017).
Urease Inhibition
Another study focused on the synthesis of indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which were evaluated as urease inhibitors. The compounds exhibited potent inhibitory activity against urease enzyme, suggesting their potential as therapeutic agents in treating diseases associated with urease activity (Nazir et al., 2018).
Material Science Applications
Research into cyano substituted benzothiadiazole derivatives has demonstrated their utility in creating n-type behavior in conjugated polymers. This study presents the synthesis of novel acceptor units, highlighting their strong electron-accepting properties and potential applications in electronic devices (Casey et al., 2015).
Antimicrobial Agents
A body of work has synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, aiming to develop antimicrobial agents. These studies explore the chemical synthesis and potential biological applications of these compounds, indicating their relevance in addressing microbial resistance (Darwish et al., 2014).
Molecular Engineering for Solar Cell Applications
Investigations into organic sensitizers for solar cell applications have led to the engineering of novel organic molecules with enhanced photovoltaic performance. This research outlines the synthesis and characterization of organic sensitizers, demonstrating their high efficiency in converting sunlight to electricity, which is crucial for the development of renewable energy technologies (Kim et al., 2006).
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c21-13-15-8-10-16(11-9-15)18-14-26-20(22-18)23-19(24)7-4-12-25-17-5-2-1-3-6-17/h1-3,5-6,8-11,14H,4,7,12H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOFXZCYXDAPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2763326.png)

![11-(Butylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2763329.png)
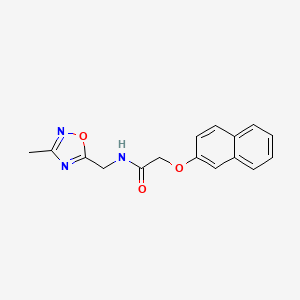

![4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2763334.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2763335.png)
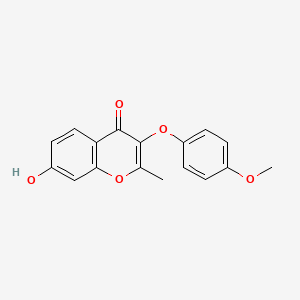

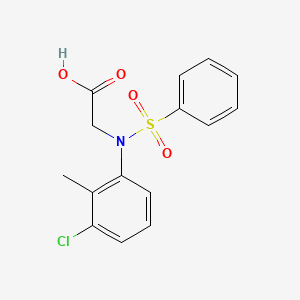
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2763342.png)

![3-(3,4-difluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2763347.png)
